molecular formula C21H25N3O4S B2863605 N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448070-86-7

N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2863605
CAS RN: 1448070-86-7
M. Wt: 415.51
InChI Key: HATBAUONZVZZFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidin-4-yl group, a methyl group, an oxo group, and a dihydrobenzo[d]oxazole group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the piperidine ring suggests that the compound could have a rigid and complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring is a heterocycle that can participate in various reactions. The piperidine ring could act as a base or nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamides are well known for their antimicrobial properties. A study on N-ethyl-N-methylbenzenesulfonamide derivatives has shown significant antimicrobial and antiproliferative activities, suggesting that sulfonamide-based compounds, potentially including the one , could be valuable in developing new antimicrobial and cancer treatment drugs (El-Gilil, 2019).

Antibacterial Applications

Sulfonamide compounds bearing benzodioxane moiety have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates that sulfonamides with specific structural features, such as N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, could be explored for their antibacterial applications (Abbasi et al., 2016).

Enzyme Inhibition for Therapeutic Uses

Sulfonamide derivatives have been studied for their enzyme inhibitory activities, particularly against carbonic anhydrase, which is a target for glaucoma treatment among other conditions. The synthesis of benzene sulfonamides containing triazole-O-glycoside tails, for example, showed potent inhibition of carbonic anhydrase isozymes, suggesting similar compounds could be explored for therapeutic applications (Wilkinson et al., 2007).

Anti-tubercular Activity

Compounds with structures similar to the sulfonamide have been evaluated for their potential against tuberculosis. Triazolobenzothiazole derivatives, for example, were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis, suggesting that similar sulfonamide compounds could be investigated for this purpose (Paranjape et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity and potential uses in medicinal chemistry .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-23-19-13-18(7-8-20(19)28-21(23)25)29(26,27)22-14-16-9-11-24(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBAUONZVZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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